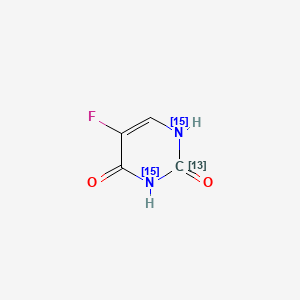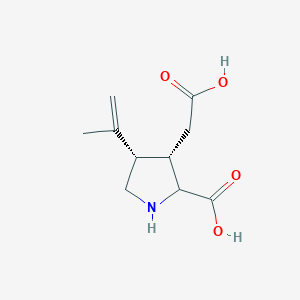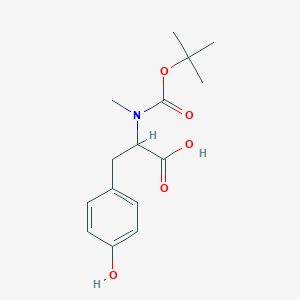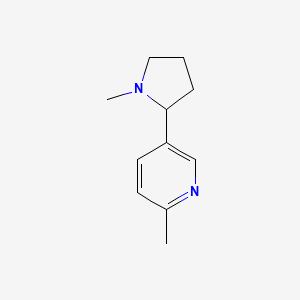
Methyl 2,3,4-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is a derivative of glucuronic acid, which is a significant compound in the field of biomedicine. This compound is known for its role in drug metabolism and detoxification mechanisms. It is often used as a substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester typically involves multiple steps. Initially, D-glucuronic acid is esterified to form D-glucuronic acid methyl ester. This intermediate is then acetylated to produce 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination of this compound yields Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process begins with the esterification of D-glucuronic acid, followed by acetylation and bromination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of glucuronic acid, which can be further utilized in pharmaceutical and biochemical applications .
Aplicaciones Científicas De Investigación
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is involved in studies of glucuronidation, a major drug metabolizing process.
Medicine: It serves as a precursor in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents
Mecanismo De Acción
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester involves its role as a substrate in glucuronidation reactions. Glucuronidation is a biochemical process where glucuronic acid is added to substances to enhance their solubility and facilitate their excretion from the body. This compound interacts with enzymes like UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetobromo-α-D-glucuronic Acid Methyl Ester: This compound is similar in structure and function, often used in similar biochemical applications.
Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester: Another derivative of glucuronic acid, used in drug metabolism studies.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is unique due to its specific acetylation pattern and its role in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions and its involvement in glucuronidation make it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
methyl (3S,4S,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11?,12?,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLHCDEZYULJJ-JCCXBDGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(O[C@H](C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)

![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)










